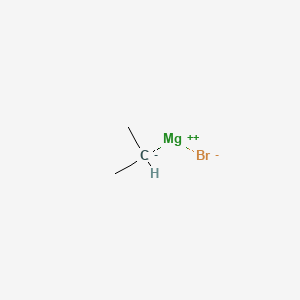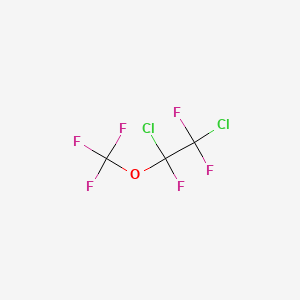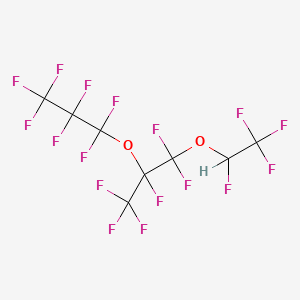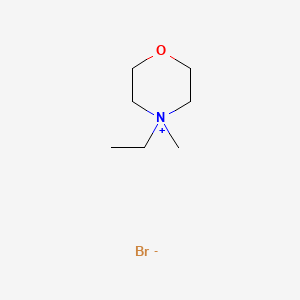
2,3,4,5-Tetrafluoroaniline
Übersicht
Beschreibung
2,3,4,5-Tetrafluoroaniline is a chemical compound with the molecular formula C6H3F4N . It is an aromatic amine derivative primarily used as an intermediate for the synthesis of pharmaceuticals, dyes, and agrochemicals .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrafluoroaniline consists of a benzene ring substituted with four fluorine atoms and one amine group. The exact mass of the molecule is 165.02016175 g/mol .Chemical Reactions Analysis
2,3,4,5-Tetrafluoroaniline has been found to react with glycerol, crotonaldehyde, and methyl vinyl ketone by Skraup reaction to form 5,6,7,8-Tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline .Physical And Chemical Properties Analysis
2,3,4,5-Tetrafluoroaniline has a molecular weight of 165.09 g/mol. It has a density of 1.5±0.1 g/cm3, a boiling point of 191.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
2,3,4,5-Tetrafluoroaniline: is a valuable intermediate in pharmaceutical synthesis. It’s used in the creation of various drugs, including antimalarials and anti-infective agents . Its unique chemical properties make it a key building block for developing compounds with enhanced biological activity.
Material Science
In material science, 2,3,4,5-Tetrafluoroaniline contributes to the development of polyfluorinated quinolines . These materials are of interest due to their potential applications in creating new types of polymers with specific properties like increased resistance to solvents and chemicals.
Chemical Synthesis
2,3,4,5-Tetrafluoroaniline: is utilized as a precursor in the synthesis of complex organic molecules. It’s involved in reactions like the Skraup synthesis to form tetrafluoroquinolines , which are important in various chemical manufacturing processes .
Safety and Hazards
2,3,4,5-Tetrafluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling this chemical .
Zukünftige Richtungen
The demand for 2,3,4,5-Tetrafluoroaniline has been on the rise, mainly due to its use in the production of pharmaceutical intermediates and agrochemicals . This suggests that future research and development efforts may focus on improving the synthesis methods for this compound to meet the increasing demand.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEECAQIHCYTZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204387 | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoroaniline | |
CAS RN |
5580-80-3, 71964-99-3 | |
| Record name | 2,3,4,5-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5580-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2,3,4,5-tetrafluoroaniline?
A: One established synthetic route involves a multi-step process starting with the acidic hydrolysis of N-phenyl-tetrafluorophthalimide to produce tetrafluorophthalic acid. [] This acid is then dehydrated to form tetrafluorophthalic anhydride, which reacts with ammonium hydroxide to yield 2-carboxyl-3,4,5,6-tetrafluorobenzamide. Finally, Hofmann degradation and decarboxylation of this compound produce 2,3,4,5-tetrafluoroaniline. []
Q2: How does 2,3,4,5-tetrafluoroaniline react with t-butyl hypochlorite?
A: The reaction of 2,3,4,5-tetrafluoroaniline with t-butyl hypochlorite doesn't lead to a simple N-chlorination product as seen with other fluorinated anilines. Instead, it produces N,4-dichloro-2,3,4,5-tetrafluorocyclohexa-2,5-dienylideneamine and 2H,2'H-octafluoroazobenzene. [] This suggests a more complex reaction mechanism is at play, potentially involving cyclization and oxidation steps.
Q3: Can 2,3,4,5-tetrafluoroaniline be used as a building block for synthesizing heterocyclic compounds?
A: Yes, 2,3,4,5-tetrafluoroaniline can act as a precursor for synthesizing fluorinated quinolines. For example, it reacts with glycerol in a Skraup reaction to yield 5,6,7,8-tetrafluoroquinoline. [] This highlights the versatility of 2,3,4,5-tetrafluoroaniline in constructing more complex fluorinated aromatic systems.
Q4: How do nucleophiles react with 5,6,7,8-tetrafluoroquinoline, a derivative of 2,3,4,5-tetrafluoroaniline?
A: Nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia preferentially replace the fluorine atom at the 7-position of 5,6,7,8-tetrafluoroquinoline. [] This suggests that the 7-fluoro substituent is the most susceptible to nucleophilic attack, likely due to the electronic effects of the quinoline ring system and other fluorine atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)



